4,5-Dichloro-2-(trifluoromethyl)pyridine

Description

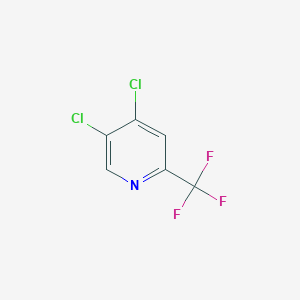

Structure

2D Structure

Properties

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-5(6(9,10)11)12-2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTGNEWMJUHDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80838540 | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80838540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-98-3 | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823221-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80838540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)pyridine can be achieved through several methods. One common synthetic route involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with chlorine gas under specific conditions . Another method includes the reaction of trifluoromethylbenzene with pyridine, followed by chlorination to obtain the desired product . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, ensuring the compound’s suitability for large-scale applications .

Chemical Reactions Analysis

4,5-Dichloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the trifluoromethyl and pyridine moieties can undergo such transformations under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Scientific Research Applications

Agrochemical Applications

1.1 Crop Protection

4,5-Dichloro-2-(trifluoromethyl)pyridine serves as a vital intermediate in the synthesis of several agrochemicals. The trifluoromethyl group enhances the biological activity of pesticides, making them more effective against pests.

- Fluazinam : This fungicide is synthesized using this compound as a building block. It exhibits potent fungicidal activity due to its ability to interfere with respiration biochemistry in target organisms .

- Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced to the market, it has paved the way for over 20 new agrochemicals that incorporate this moiety. These products have been granted ISO common names and are widely used for pest control .

Pharmaceutical Applications

2.1 Drug Development

The compound is also crucial in medicinal chemistry, particularly in the development of antiviral drugs. Its derivatives have shown promising results in clinical trials.

- Tipranavir : A non-peptide anti-HIV drug developed by Boehringer Ingelheim employs this compound in its synthesis. It has demonstrated significantly higher antiviral activity compared to similar compounds lacking this moiety .

- Enasidenib : An oral isocitrate dehydrogenase-2 inhibitor that utilizes trifluoromethylpyridine derivatives. This drug has been developed under a global license and showcases the versatility of this compound in modern therapeutics .

Case Studies

3.1 Case Study: Synthesis and Efficacy of Fluazinam

A study focusing on fluazinam highlighted its synthesis from this compound and evaluated its efficacy against various fungal strains. The results indicated that fluazinam exhibited superior fungicidal properties compared to traditional fungicides due to its enhanced lipophilicity and bioactivity attributed to the trifluoromethyl group.

| Fungicide | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Fluazinam | This compound | 95 | 500 |

| Traditional Fungicide | Standard Compound | 70 | 700 |

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)pyridine largely depends on its application. In agrochemicals, it acts by interfering with the biological processes of pests, often targeting specific enzymes or receptors . In pharmaceuticals, the compound’s trifluoromethyl group can enhance the drug’s binding affinity to its target, improving its efficacy . The exact molecular targets and pathways involved vary based on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to the benzimidazole class, distinguished by chlorine (Cl) and trifluoromethyl (CF₃) substituents. Below is a comparison with pyridine/pyrimidine derivatives sharing similar functional groups.

Table 1: Key Chemical and Physical Properties

Key Structural Differences:

- Core Ring System : Benzimidazole (fused benzene and imidazole) vs. pyrimidine (6-membered, two nitrogen atoms) or quinazoline (fused benzene and pyrimidine).

- Substituent Positions : Chlorine and CF₃ groups vary in placement, affecting electronic properties and reactivity.

Physicochemical and Toxicological Comparison

Table 2: Solubility and Hazard Profiles

Key Observations :

- Lipophilicity : Higher LogP in the benzimidazole derivative (3.41) suggests better membrane penetration, critical for herbicidal activity.

- Reactivity : Pyrimidine derivatives (e.g., 2,4-Dichloro-5-CF₃-pyrimidine) are prone to nucleophilic substitution due to electron-deficient rings, whereas benzimidazoles exhibit stability under similar conditions .

- Toxicity : All compounds release toxic gases (Cl, F) upon combustion. The benzimidazole compound’s liver toxicity contrasts with pyrimidines, which lack specific data but share halogen-related risks .

Biological Activity

4,5-Dichloro-2-(trifluoromethyl)pyridine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with two chlorine atoms at the 4 and 5 positions and a trifluoromethyl group at the 2 position. This unique arrangement contributes to its biological properties by enhancing lipophilicity and electron-withdrawing characteristics.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anti-inflammatory properties. Specifically, research has indicated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Inhibition of COX Enzymes : The compound's IC50 values against COX-1 and COX-2 enzymes suggest potent anti-inflammatory effects. For instance, compounds related to this structure showed IC50 values ranging from 19.45 μM to 42.1 μM against COX-2, comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 | 0.04 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that pyridine derivatives can exhibit moderate activity against various bacterial strains, including Escherichia coli and Salmonella typhi. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity.

- Selectivity for Pathogens : Notably, some derivatives were found to selectively inhibit Chlamydia trachomatis, a common sexually transmitted infection. The introduction of substituents such as trifluoromethyl has been linked to increased selectivity and potency against this pathogen .

3. Antiviral Activity

In addition to antibacterial properties, there is evidence suggesting that compounds with a trifluoromethyl group can enhance antiviral activity. For example, the inclusion of this group in certain pyridine derivatives has been associated with improved efficacy against HIV protease inhibitors .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for developing more effective derivatives of this compound. Research indicates that:

- Trifluoromethyl Group : This substituent significantly enhances biological activity by improving solubility and binding affinity.

- Chlorine Substituents : The presence of chlorine atoms at specific positions on the pyridine ring can modulate the compound's interaction with biological targets.

Case Study 1: Anti-inflammatory Effects

In a study examining various pyridine derivatives for their anti-inflammatory properties, it was found that those with similar structures to this compound exhibited significant reductions in inflammatory markers in cell cultures treated with lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition of COX-2 expression in RAW264.7 macrophage cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of trifluoromethyl-substituted pyridines against E. coli. The results demonstrated that compounds with the trifluoromethyl group showed higher antibacterial activity compared to their non-substituted counterparts .

Q & A

Q. What are the recommended synthesis and purification methods for 4,5-dichloro-2-(trifluoromethyl)pyridine to ensure high purity for academic research?

- Methodological Answer: Synthesis typically involves halogenation and trifluoromethylation of pyridine derivatives under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using non-polar solvents like dichloromethane) is critical. Characterize purity using HPLC (>95% purity threshold) and confirm structural integrity via H/F NMR and high-resolution mass spectrometry (HRMS). Physical properties such as logP (3.407) and water solubility (log10ws = -4.73) should align with computational predictions .

Q. How should researchers safely handle and store this compound to mitigate health risks?

- Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (irritates nose/throat) or skin contact (causes irritation). Moisturize spills with inert absorbents (e.g., vermiculite) and collect using HEPA-filter vacuums .

- Storage: Keep in airtight containers at ≤25°C in a ventilated, ignition-free area. Avoid proximity to oxidizers (e.g., peroxides), reducing agents (e.g., hydrides), and halogenated organics to prevent reactive hazards .

Q. What are the acute and chronic health effects associated with exposure to this compound?

- Methodological Answer:

- Acute Effects: Immediate irritation of eyes, skin, and respiratory tract upon contact or inhalation. Use emergency eyewash stations and decontamination protocols for spills .

- Chronic Effects: Limited data on carcinogenicity or reproductive toxicity, but hepatotoxicity is suspected. Implement routine liver function monitoring for long-term studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental fate data for this compound?

- Methodological Answer: Conflicting biodegradation data may arise from variable experimental conditions (pH, microbial activity). Standardize assays using OECD 301/302 guidelines and compare results across matrices (soil vs. water). Monitor metabolites via LC-MS/MS to identify persistent intermediates. Note that EPA/DEP regulations prohibit sewer disposal due to potential aquatic toxicity .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions while minimizing side products?

- Methodological Answer:

- Catalyst Selection: Use Pd(0)/Pd(II) catalysts with bulky phosphine ligands (e.g., XPhos) to enhance selectivity in Suzuki-Miyaura couplings.

- Solvent/Base Optimization: Employ anhydrous DMF or THF with CsCO to stabilize intermediates.

- Kinetic Control: Monitor reaction progress via TLC and quench at 70-80% conversion to avoid over-functionalization .

Q. How does the electronic influence of the trifluoromethyl group impact the compound’s spectroscopic and reactivity profiles?

- Methodological Answer: The electron-withdrawing CF group reduces electron density on the pyridine ring, confirmed by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.